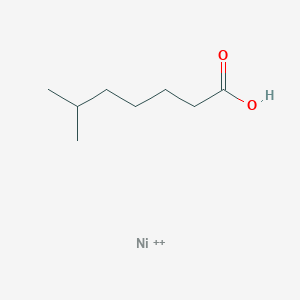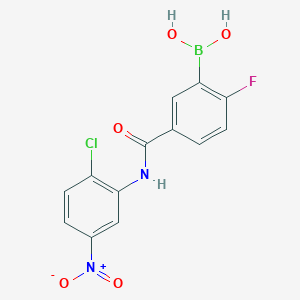![molecular formula C20H27N3O4S B12641838 Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)-](/img/structure/B12641838.png)
Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)- is a complex organic compound with a molecular formula of C14H15NO3S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with N-methyl-3-(methoxymethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Applications De Recherche Scientifique
Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)- involves the inhibition of specific enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-methoxy-4-methylphenyl)benzenesulfonamide
- 4-methoxy-N-(1-naphthyl)benzenesulfonamide
- N-benzyl-4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide
Uniqueness
Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)- is unique due to its specific structural features, such as the presence of both methoxy and piperazinyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C20H27N3O4S |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-piperazin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H27N3O4S/c1-22(17-6-4-5-16(13-17)15-26-2)28(24,25)18-7-8-20(27-3)19(14-18)23-11-9-21-10-12-23/h4-8,13-14,21H,9-12,15H2,1-3H3 |
Clé InChI |
WWBWBEHDTQUBQY-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC(=C1)COC)S(=O)(=O)C2=CC(=C(C=C2)OC)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


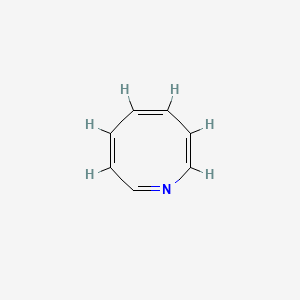
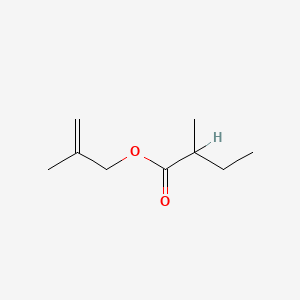


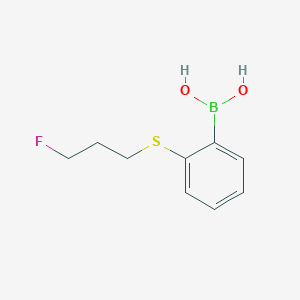
![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
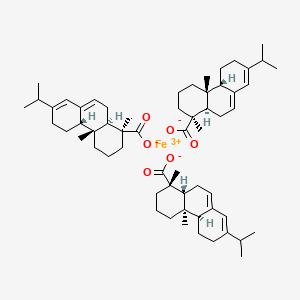
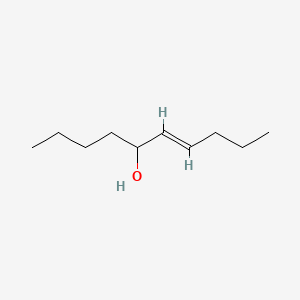
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)

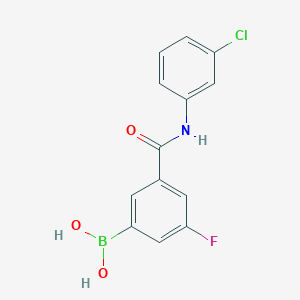
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
